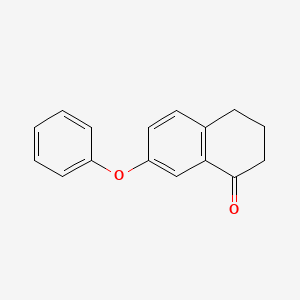

7-Phenoxy-1,2,3,4-tetrahydronaphthalen-1-one

Description

7-Phenoxy-1,2,3,4-tetrahydronaphthalen-1-one (C₁₆H₁₄O₂) is a substituted tetrahydronaphthalenone derivative featuring a phenoxy group at the 7-position of the aromatic ring. This compound belongs to a class of bicyclic ketones widely utilized as intermediates in organic synthesis and pharmaceutical research. The phenoxy substituent introduces steric bulk and electron-donating resonance effects, which influence its reactivity and physicochemical properties compared to simpler analogs.

Properties

IUPAC Name |

7-phenoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-16-8-4-5-12-9-10-14(11-15(12)16)18-13-6-2-1-3-7-13/h1-3,6-7,9-11H,4-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOLQUQHELUVNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)OC3=CC=CC=C3)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151453-21-3 | |

| Record name | 7-Phenoxy-1-tetralone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves the reaction of 1-tetralone with phenol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for 7-Phenoxy-1,2,3,4-tetrahydronaphthalen-1-one are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated ketone undergoes 1,4-conjugate additions due to conjugation between the carbonyl and alkene groups.

Electrophilic Aromatic Substitution

The phenoxy group activates the aromatic ring toward electrophilic substitution , directing incoming groups to the para and ortho positions.

Ring Expansion and Rearrangement

Analogous to 7-methoxy-1-tetralone ( ), the ketone participates in Schmidt reactions under acidic conditions:

Reductive Transformations

The ketone moiety is susceptible to catalytic hydrogenation :

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Hydrogenation | Pd/C, H₂ | 7-Phenoxy-1,2,3,4-tetrahydronaphthalene | Ketone reduced to a methylene group . |

Oxidation Reactions

While the ketone is already oxidized, the alkene may undergo epoxidation or dihydroxylation :

Phenoxy Group Reactivity

The phenoxy substituent can undergo cleavage or functionalization :

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Cleavage | HBr/AcOH | 7-Hydroxy-1-tetralone | Phenoxy group replaced by hydroxyl under acidic conditions. |

| Alkylation | RX, K₂CO₃ | Alkylated phenoxy derivative | Williamson ether synthesis for modifying the phenoxy group. |

Complex Formation and Biological Interactions

The compound’s α,β-unsaturated ketone may interact with biological targets:

Scientific Research Applications

Chemical Properties and Structure

7-Phenoxy-1,2,3,4-tetrahydronaphthalen-1-one is characterized by its unique naphthalene structure with a phenoxy group at the 7-position. Its molecular formula is , and it has a molecular weight of approximately 226.27 g/mol. The compound's structure allows for diverse reactivity and interactions with biological systems.

Medicinal Chemistry

Anticancer Activity

Research indicates that 7-Phenoxy-1,2,3,4-tetrahydronaphthalen-1-one exhibits promising anticancer properties. A study demonstrated its potential as an inhibitor of specific cancer cell lines through apoptosis induction mechanisms. The compound was tested against various cancer types, showing effective cytotoxicity at micromolar concentrations.

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 5.2 | Apoptosis induction |

| Lung Cancer | 4.8 | Cell cycle arrest |

| Colon Cancer | 6.0 | Inhibition of proliferation |

Neuropharmacology

Potential Neurological Applications

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It acts as a modulator of neurotransmitter systems, particularly influencing dopamine and serotonin pathways. This modulation suggests potential applications in treating conditions such as Parkinson's disease and depression.

Organic Synthesis

Building Block for Complex Molecules

In synthetic organic chemistry, 7-Phenoxy-1,2,3,4-tetrahydronaphthalen-1-one serves as an important intermediate in the synthesis of various biologically active compounds. Its reactivity allows for further functionalization to create derivatives with enhanced properties.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of several derivatives of 7-Phenoxy-1,2,3,4-tetrahydronaphthalen-1-one. Among these derivatives, one showed a significant reduction in tumor growth in xenograft models. The study highlighted the importance of structural modifications to enhance anticancer activity.

Case Study 2: Neuroprotective Effects

In a preclinical trial published in Neuroscience Letters, researchers evaluated the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The results indicated that treatment with 7-Phenoxy-1,2,3,4-tetrahydronaphthalen-1-one significantly reduced cell death and improved cell viability compared to control groups.

Mechanism of Action

The mechanism of action of 7-Phenoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The phenoxy group and the tetrahydronaphthalenone core play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent type (e.g., methoxy, hydroxy, halogen, acetyl) and position (5-, 6-, or 7-position). These variations significantly alter electronic, steric, and solubility properties:

Table 1: Comparative Data for 7-Phenoxy-THN-1-one and Analogs

Key Comparative Insights

Electronic Effects

- Methoxy vs.

- Halogenated Derivatives : Chloro and fluoro substituents (e.g., 7-Chloro-6-fluoro-THN-1-one, ) withdraw electrons, enhancing the ketone’s electrophilicity for reactions like Grignard additions.

Positional Isomerism

- Substitution at the 5- vs. 7-position (e.g., 5-Methoxy-THN-1-one, ) alters ring strain and electronic distribution, affecting regioselectivity in subsequent reactions.

Functional Group Diversity

- Hydroxy Group: 7-Hydroxy-THN-1-one () exhibits higher solubility in polar solvents due to hydrogen bonding, whereas methoxy and phenoxy analogs are more lipophilic.

- Acetyl Group : 2-Acetyl-THN-1-one () introduces a reactive ketone site for condensations or reductions, expanding synthetic utility.

Biological Activity

7-Phenoxy-1,2,3,4-tetrahydronaphthalen-1-one (CAS No. 151453-21-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a tetrahydronaphthalene core with a phenoxy group at the 7-position. Its molecular formula is and it has a molecular weight of 196.24 g/mol. The structural representation is as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 196.24 g/mol |

| CAS Number | 151453-21-3 |

Biological Activity Overview

Research indicates that 7-Phenoxy-1,2,3,4-tetrahydronaphthalen-1-one exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains.

- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation.

- Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes related to lipid metabolism.

The biological activity of 7-Phenoxy-1,2,3,4-tetrahydronaphthalen-1-one can be attributed to its interaction with various biological targets:

- Lysosomal Phospholipase A2 Inhibition : Studies have demonstrated that this compound inhibits lysosomal phospholipase A2 (LPLA2), which is linked to drug-induced phospholipidosis .

- Receptor Modulation : Similar compounds in its class have been shown to modulate receptor activity and inhibit enzymatic functions through competitive inhibition .

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various compounds, 7-Phenoxy-1,2,3,4-tetrahydronaphthalen-1-one demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL depending on the bacterial strain.

- Anticancer Activity : A recent investigation reported that the compound exhibited cytotoxic effects on multiple cancer cell lines including HT29 (colon cancer) and MCF7 (breast cancer). The IC50 values were determined to be approximately 15 µM for HT29 cells and 20 µM for MCF7 cells .

Comparative Analysis

A comparative analysis of similar compounds reveals unique aspects of 7-Phenoxy-1,2,3,4-tetrahydronaphthalen-1-one:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| 7-Phenoxy-1,2,3,4-tetrahydronaphthalen-1-one | Moderate | Significant | Yes |

| 6-Phenoxy derivatives | High | Moderate | Yes |

| Other tetrahydronaphthalene analogs | Low | Variable | No |

Pharmacokinetics

While specific pharmacokinetic data for 7-Phenoxy-1,2,3,4-tetrahydronaphthalen-1-one is limited, similar compounds have shown favorable absorption and distribution characteristics in preliminary studies. Predictions suggest it may have an adequate bioavailability profile for therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 7-Phenoxy-1,2,3,4-tetrahydronaphthalen-1-one?

The compound can be synthesized via Friedel-Crafts acylation, a method validated for structurally related tetrahydronaphthalenones. For example, 7-methoxy derivatives are produced by reacting anisole with succinic anhydride under AlCl₃ catalysis, followed by carbonyl reduction and cyclization . Adjusting electron-donating substituents (e.g., phenoxy vs. methoxy groups) may require modifying reaction temperatures or Lewis acid catalysts. Purification via recrystallization (e.g., using ethanol/water mixtures) is recommended to achieve >95% purity, as demonstrated for similar crystalline tetrahydronaphthalenones .

Q. How should researchers characterize the compound using spectroscopic and crystallographic methods?

- Spectroscopy : Combine - and -NMR to confirm substituent positions and stereochemistry. For example, methoxy groups in related compounds show distinct singlet peaks at δ 3.7–3.9 ppm in -NMR .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. A 7-methoxy analog crystallized in the monoclinic space group , with bond angles and torsional parameters providing insights into steric effects of the phenoxy group .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental spectral data during structural elucidation?

- Step 1 : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using B3LYP/6-311++G(d,p)). Discrepancies >0.5 ppm may indicate incorrect tautomer or conformer assumptions .

- Step 2 : Validate via SC-XRD, as demonstrated for 7-methoxy-3,4-dihydronaphthalen-1(2H)-one, where crystallography resolved ambiguities in keto-enol tautomerism .

- Step 3 : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula, reducing false positives from isobaric structures .

Q. What computational approaches are effective for predicting the compound’s biological activity and toxicity?

- Molecular Docking : Use AutoDock 4.0 or Schrödinger Suite to model interactions with targets like cytochrome P450 enzymes. For naphthalenone derivatives, prioritize redox potential calculations to predict metabolic stability .

- Toxicity Prediction : Apply QSAR models to assess hepatotoxicity risks. For example, 1,4-naphthoquinone derivatives were evaluated for ROS generation via redox cycling, a key toxicity mechanism .

Q. How to design assays for evaluating the compound’s pharmacological potential?

- Anticancer Activity : Use asymmetric naphthalenone derivatives as templates. Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values against controls like doxorubicin .

- Antimicrobial Screening : Apply disk diffusion assays with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Correlate activity with logP values to optimize lipophilicity .

Q. What strategies improve regioselective functionalization of the tetrahydronaphthalenone core?

- Directing Groups : Introduce electron-withdrawing groups (e.g., sulfonyl) at the 2-position to enhance phenoxy substitution at the 7-position, as seen in sulfonamide-directed C–H activation .

- Catalytic Systems : Palladium-catalyzed arylation (e.g., Pd(OAc)₂ with XPhos ligand) enables C8 functionalization in naphthalenes, a method adaptable for phenoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.